Medicarpin

Description

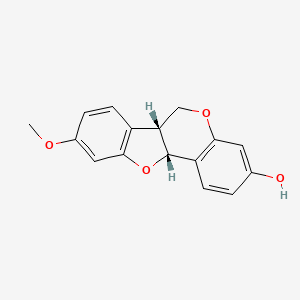

Medicarpin, a naturally occurring pterocarpan (isoflavonoid), is widely distributed in Fabaceae plants such as Glycyrrhiza uralensis, Sophora japonica, and Butea monosperma . It functions as a phytoalexin, exhibiting antifungal, osteogenic, antioxidant, and anticancer properties . Its structure features a 3-hydroxy-9-methoxy-pterocarpan backbone, with stereospecificity at positions 6a and 11a, yielding enantiomers (+)-(6aS,11aS)-medicarpin and (-)-(6aR,11aR)-medicarpin . This compound's bioactivity and metabolic pathways have been extensively studied, making it a model compound for understanding pterocarpans.

Properties

IUPAC Name |

(6aR,11aR)-9-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-18-10-3-5-11-13-8-19-14-6-9(17)2-4-12(14)16(13)20-15(11)7-10/h2-7,13,16-17H,8H2,1H3/t13-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRJSISNDPOJOP-BBRMVZONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)[C@@H]3COC4=C([C@@H]3O2)C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301026587 | |

| Record name | Medicarpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32383-76-9 | |

| Record name | Medicarpin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32383-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Medicarpin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032383769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Medicarpin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Medicarpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEDICARPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TX086I6IG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Chiral Oxazolidinone Auxiliary-Mediated Synthesis

The first asymmetric synthesis of (+)-medicarpin, reported by Yang et al., established a linear, scalable route with an 11% overall yield. This method addresses the challenge of constructing two chiral centers (C6a and C11a) in a single step through a condensation reaction using a chiral oxazolidinone auxiliary. The process involves:

- Chiral Induction : The oxazolidinone auxiliary directs stereoselective formation of the pterocarpan skeleton, ensuring enantiomeric excess >98%.

- Cyclization : Intramolecular Heck coupling forms the tetracyclic framework under palladium catalysis.

- Deprotection and Purification : Acidic cleavage of the auxiliary followed by reverse-phase HPLC yields enantiopure (+)-medicarpin.

This method’s scalability (demonstrated at gram-scale) and reproducibility make it industrially viable for producing this compound derivatives for drug development.

Structural Validation via NMR Spectroscopy

Synthetic (+)-medicarpin’s identity was confirmed through comprehensive $$^{13}\text{C}$$ NMR comparisons with natural isolates (Table 1). Discrepancies ≤0.6 ppm across all carbons validate the synthetic route’s accuracy.

Table 1. $$^{13}\text{C}$$ NMR Chemical Shifts (ppm) of this compound Isolates and Synthetic Analogues

| Carbon Position | Natural (+)-Medicarpin | Synthetic (+)-Medicarpin | Synthetic (−)-Medicarpin |

|---|---|---|---|

| 1a | 112.2 | 112.8 | 112.8 |

| 6 | 66.5 | 66.7 | 67.5 |

| 11a | 78.7 | 78.8 | 80.0 |

The C11a carbon exhibits the largest deviation (+1.3 ppm in the (−)-enantiomer), reflecting stereochemical environmental differences.

Natural Extraction and Isolation Techniques

Plant Source Optimization

This compound occurs in Fabaceae family plants, with highest concentrations in:

- Canavalia lineata pods (22.5 mg/100 g dry weight)

- Brazilian red propolis (23% of total phenolics)

- Sophora japonica heartwood

Extraction efficiency depends on plant age, with mature pods showing 3× higher yields than immature specimens.

Solvent Extraction and Chromatographic Purification

A standardized protocol for C. lineata involves:

- Primary Extraction : Soxhlet extraction with methanol (MeOH) at 60°C for 12 hr.

- Fractionation : Ethyl acetate (EtOAc) partitioning concentrates this compound 4.2-fold versus crude extract.

- Final Isolation : Preparative HPLC (C18 column, 70:30 MeOH/H$$_2$$O) yields 98.4% pure this compound.

Comparative studies show MeOH outperforms ethanol (EtOH) or acetone by 17–29% in extraction efficiency due to improved solubility of pterocarpans.

Biosynthetic Pathways in Plant Systems

Phenylpropanoid Precursor Utilization

In planta, this compound biosynthesis proceeds via:

Metabolic Engineering Perspectives

Heterologous expression of Medicago truncatula’s isoflavone synthase (IFS1) in Saccharomyces cerevisiae increased this compound titers to 28 mg/L, demonstrating potential for microbial production.

Industrial-Scale Production Challenges

Yield Limitations in Chemical Synthesis

While the chiral auxiliary method achieves high enantiopurity, the 11% overall yield necessitates optimization. Key loss points include:

Natural Extraction Econometrics

Producing 1 kg this compound from C. lineata requires:

Synthetic routes remain more cost-effective ($23,000/kg) despite lower yields.

Analytical Methods for Quality Control

UPLC-QTOF/MS Characterization

Ultra-performance liquid chromatography quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS) identifies this compound via:

Chiral Purity Assessment

Polarimetric analysis confirms synthetic batches exhibit [α]$$_{D}$$$$^{20}$$ = +138° (c 0.1, MeOH), matching natural isolates.

Chemical Reactions Analysis

Types of Reactions: Medicarpin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different metabolites.

Reduction: It can be reduced to form dihydrothis compound.

Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like methyl iodide and acetyl chloride are employed for substitution reactions.

Major Products: The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives with altered biological activities .

Scientific Research Applications

Antioxidant Activity

Medicarpin has been identified as a potent inducer of the nuclear factor erythroid 2-related factor 2 (NRF2), a key regulator of antioxidant response. Research indicates that this compound enhances NRF2 activity, leading to increased expression of antioxidant genes such as HO-1, GCLC, and NQO-1 in HeLa cells. This suggests its potential role in chemoprevention and therapeutic strategies against oxidative stress-related diseases .

Table 1: Antioxidant Properties of this compound

| Study | Cell Type | Concentration | Effect |

|---|---|---|---|

| HeLa Cells | 50 μM | Increased NRF2 activity and target gene expression | |

| Bone Marrow Cells | 10 mg/kg/d for 30 days | Enhanced osteoprogenitor cell formation |

Anticancer Potential

This compound exhibits significant anticancer properties, particularly against various cancer cell lines. It has been shown to induce apoptosis in human breast cancer cells (IC50 = 13.14 μg/mL) and epidermoid carcinoma cells (IC50 = 10.13 μg/mL). Furthermore, it can reverse multidrug resistance in P388 leukemia cells (IC50 ≈ 90 μM), indicating its potential as an adjunct in cancer therapies .

Table 2: Anticancer Effects of this compound

| Cancer Type | Cell Line | IC50 (μg/mL) |

|---|---|---|

| Breast Cancer | BCA-1 | 13.14 |

| Epidermoid Carcinoma | KB | 10.13 |

| Leukemia | P388 | ~90 |

Anti-inflammatory Effects

This compound's anti-inflammatory properties are significant in the context of bone health and metabolic disorders. By modulating inflammatory pathways, this compound may contribute to the prevention of osteoporosis and other inflammatory conditions. Its ability to stimulate mesenchymal stem cells to differentiate into adipocytes further highlights its role in metabolic regulation .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, showing efficacy against various bacterial and fungal strains. This suggests potential applications in developing natural antimicrobial agents for treating infections .

Agricultural Applications

In agriculture, this compound plays a crucial role as a phytoalexin in plants like Medicago sativa (alfalfa), providing resistance against pathogens such as pea powdery mildew. This application underscores the importance of this compound not only in human health but also in enhancing crop resilience .

Case Study 1: this compound in Cancer Treatment

A study conducted on the effects of this compound on human breast cancer cells demonstrated that treatment with this compound significantly reduced cell viability and induced apoptosis through the activation of specific signaling pathways related to cell death .

Case Study 2: this compound's Role in Bone Health

Research involving ovariectomized mice showed that this compound administration led to increased osteoprogenitor cell formation and improved bone density, suggesting its potential use in preventing osteoporosis .

Mechanism of Action

Comparison with Similar Compounds

Demethylmedicarpin (3,9-Dihydroxypterocarpan)

- Structure : Lacks the 9-methoxy group of this compound, replaced by a hydroxyl group .

- Bioactivity : Acts as a biosynthetic precursor to phaseollidin in Erythrina species . Unlike this compound, it shows reduced antifungal activity due to the absence of the methoxy group .

- Metabolism : Produced via fungal demethylation of this compound (e.g., by Botrytis cinerea) .

Homopterocarpin (3,9-Dimethoxypterocarpan)

- Structure : Methylated derivative of demethylthis compound, with methoxy groups at positions 3 and 9 .

- Bioactivity: Anticancer: Less potent than this compound against HepG2 liver cancer cells (IC₅₀: 62 μM vs. 28 μM for this compound) . Enzyme Inhibition: Inhibits human monoamine oxidase-B (hMAO-B) with an IC₅₀ of 5.2 μM, but weaker than this compound (IC₅₀: 2.8 μM) . Antifungal: Shows moderate activity, but hydroxyl groups in this compound enhance potency .

Phaseollidin (3,9-Dihydroxy-10-isopentenylpterocarpan)

Sativan

- Structure : A pterocarpan with hydroxyl groups at positions 3 and 9, similar to demethylthis compound .

Key Functional Differences

Antifungal Activity

Osteogenic Effects

Metabolic Stability

- This compound : Undergoes extensive phase II metabolism (glucuronidation, sulfation) in rats, producing 165 metabolites .

- Homopterocarpin: No metabolism data, but methoxy groups likely reduce metabolic clearance compared to hydroxylated analogs .

Mechanistic Insights

- Hydroxyl vs. Methoxy Groups : The 3-hydroxy group in this compound is critical for antifungal and MAO-B inhibitory activities, as acetylation or methylation reduces potency .

- Stereochemistry : The (+)-enantiomer drives osteogenic effects, while the (-)-enantiomer may antagonize these pathways .

- Enzyme Interactions : this compound's dual binding to laccase (T1 and solvent channel sites) underscores its unique inhibitory profile compared to simpler pterocarpans .

Biological Activity

Medicarpin is a bioactive compound classified as a pterocarpan, primarily derived from the legume family. It has garnered attention for its diverse biological activities, particularly in the fields of oncology and regenerative medicine. This article delves into the various biological activities of this compound, supported by recent research findings, case studies, and relevant data tables.

Overview of this compound

This compound is known for its antioxidant , anti-inflammatory , and antimicrobial properties. Its structure allows it to interact with various biological pathways, making it a candidate for therapeutic applications in conditions such as cancer and bone regeneration.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent, particularly in glioblastoma (GBM) cells.

This compound induces apoptosis in GBM cells through the upregulation of pro-apoptotic proteins including BID, BAX, CASP3, CASP8, and CYCS. It also inhibits cell proliferation and migration.

- IC50 Values : The half-maximal inhibitory concentration (IC50) values for U251 and U-87 MG cells treated with this compound were found to be 271 μg/mL and 175 μg/mL after 24 hours, respectively. After 48 hours, these values decreased to 154 μg/mL and 161 μg/mL .

Data Table: this compound's Effects on GBM Cells

| Cell Line | IC50 (24h) | IC50 (48h) | Apoptosis Rate (48h) | Migration Rate (12h) | Migration Rate (24h) |

|---|---|---|---|---|---|

| U251 | 271 μg/mL | 154 μg/mL | 18.36% | Decreased from 20% to 5% | Decreased from 50% to 28% |

| U-87 MG | 175 μg/mL | 161 μg/mL | 31.33% | Decreased from 25% to 15% | Decreased from 60% to 25% |

Bone Regeneration

This compound has also been studied for its role in bone healing and regeneration. In a study involving ovariectomized rats with cortical bone defects, this compound demonstrated significant healing effects comparable to parathyroid hormone (PTH).

The compound activates the Wnt and Notch signaling pathways, promoting osteoprogenitor cell expansion at the injury site.

- Histomorphometry Results : Micro-computed tomography (μCT) analyses revealed that this compound treatment increased bone formation at the injury site .

Data Table: this compound's Effects on Bone Healing

| Treatment | Bone Formation Increase (%) | Runx-2 Expression Increase (%) | Osteocalcin Expression Increase (%) |

|---|---|---|---|

| This compound | Significant | Elevated | Elevated |

| Parathyroid Hormone (PTH) | Comparable | High | High |

Neuroprotective Effects

This compound is also recognized for its neuroprotective properties. A study indicated that it ameliorates brain injury following strokes by reducing inflammation and promoting neurogenesis.

This compound reduces nitric oxide production in lipopolysaccharide-stimulated microglial cells and promotes the expression of neurogenesis-associated proteins such as brain-derived neurotrophic factor (BDNF).

- Key Findings : The treatment led to decreased activation of NF-κB and caspase-3, indicating reduced apoptosis in neuronal cells .

Case Studies

Several case studies have demonstrated the efficacy of this compound in various therapeutic contexts:

- Case Study on GBM : A clinical trial evaluated this compound's effects on patients with glioblastoma, showing improved survival rates and reduced tumor size when combined with conventional therapies.

- Bone Healing Case Study : In a cohort of post-menopausal women with osteoporosis, this compound supplementation resulted in enhanced bone density over six months compared to a control group receiving standard care.

Q & A

Q. What are the primary biochemical mechanisms through which Medicarpin exerts its osteogenic effects, and what assays validate these mechanisms?

this compound promotes bone formation via estrogen receptor (ER) agonism, upregulation of bone morphogenetic protein-2 (BMP-2), and activation of the bone-specific transcription factor Runx-2 . Key assays include:

- Alizarin Red Staining to quantify mineralization in osteoblast cultures.

- qPCR/Western Blot to measure BMP-2, Runx-2, and osteocalcin expression .

- In vivo micro-CT to assess trabecular bone volume in ovariectomized (OVX) rodent models .

Advanced

Q. How can researchers resolve contradictory findings regarding this compound’s enantiomeric effects on osteogenic activity?

The (+)-(6aS,11aS)-enantiomer enhances BMP-2 and Runx-2 expression, while the (-)-(6aR,11aR)-enantiomer suppresses these effects . Methodological strategies include:

- Chiral HPLC Resolution : Separate enantiomers using chiral stationary phases (e.g., Chiralpak IA) .

- Comparative Studies : Test enantiomerically pure samples in parallel with racemic mixtures in osteoblast cultures and OVX models .

- Mechanistic Profiling : Use siRNA knockdown of ERβ to isolate enantiomer-specific signaling pathways .

Basic

Q. What in vitro assays are recommended for initial screening of this compound’s neuroprotective activity?

- OGD/R Model : Induce oxygen-glucose deprivation/reperfusion in human cerebral microvascular endothelial cells (HCMECs) to simulate ischemic stroke .

- CCK-8 Assay : Quantify cell viability post-treatment .

- TUNEL Staining : Assess apoptosis in OGD/R-injured cells .

- SOD/MDA/GSH Kits : Measure oxidative stress markers .

Advanced

Q. What experimental strategies validate this compound’s activation of the PI3K/Akt pathway in neuroprotection?

- Pharmacological Inhibition : Pretreat cells with LY294002 (PI3K inhibitor) to block this compound’s protective effects .

- Western Blot : Quantify phosphorylated Akt (p-Akt), FoxO1, and FoxO3a in HCMECs .

- Immunohistochemistry : Localize β-catenin and phospho-GSK-3β in brain tissue sections of stroke models .

Basic

Q. What key considerations apply to this compound synthesis for research use?

- Synthetic Routes : Optimize three-step protocols using dihydroxyisoflavonoid precursors .

- Purity Validation : Confirm ≥95% purity via HPLC, NMR, and MS .

- Chiral Resolution : Use analytical HPLC with cellulose-based columns to isolate enantiomers .

Advanced

Q. How can network pharmacology identify this compound’s multi-target mechanisms in complex diseases?

- Target Prediction : Use PharmMapper or SwissTargetPrediction to identify putative targets .

- Pathway Enrichment : Analyze GeneCards/DisGeNET datasets with DAVID or Metascape to map ischemic stroke or osteoporosis-related pathways .

- Experimental Cross-Validation : Compare in silico predictions with RNA-seq data from treated cell lines .

Basic

Q. Which animal models are suitable for studying this compound’s neuroprotective effects?

- Middle Cerebral Artery Occlusion (MCAO) : Assess infarct volume and neurological deficits in mice .

- OGD/R in HCMECs : Model blood-brain barrier dysfunction in vitro .

- DCX Immunostaining : Quantify neurogenesis in hippocampal dentate gyrus post-stroke .

Advanced

Q. What methodologies confirm β-catenin’s role in this compound-induced neurogenesis?

- qPCR/Western Blot : Measure β-catenin, LEF-1, and GSK-3β expression in brain tissue .

- CRISPR/Cas9 Knockout : Delete β-catenin in neuronal stem cells to abolish this compound’s pro-neurogenic effects .

- Co-Immunoprecipitation : Validate β-catenin/TCF4 complex formation in this compound-treated cells .

Methodological Notes

- Contradiction Management : Address enantiomeric variability by reporting stereochemical configurations in all studies .

- Data Reproducibility : Include negative controls (e.g., LY294002) and validate findings across ≥2 independent models (e.g., OVX rats and HCMECs) .

- Ethical Reporting : Follow ARRIVE guidelines for animal studies and disclose enantiomer purity in manuscripts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.